molecular formula C15H29NO3 B14528856 Methyl 4-(decylamino)-4-oxobutanoate CAS No. 62417-24-7

Methyl 4-(decylamino)-4-oxobutanoate

Cat. No.: B14528856
CAS No.: 62417-24-7
M. Wt: 271.40 g/mol
InChI Key: LUUGAOXQBCDKBB-UHFFFAOYSA-N
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Description

Methyl 4-(decylamino)-4-oxobutanoate is an ester derivative of 4-oxobutanoic acid, featuring a decylamino (C₁₀H₂₁NH-) substituent at the 4-position.

Properties

CAS No.

62417-24-7

Molecular Formula

C15H29NO3

Molecular Weight

271.40 g/mol

IUPAC Name

methyl 4-(decylamino)-4-oxobutanoate

InChI

InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-13-16-14(17)11-12-15(18)19-2/h3-13H2,1-2H3,(H,16,17)

InChI Key

LUUGAOXQBCDKBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)CCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(decylamino)-4-oxobutanoate typically involves the esterification of 4-(decylamino)-4-oxobutanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(decylamino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The decylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(decylamino)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(decylamino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The decylamino group can facilitate binding to hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Methyl 4-(4′-chloro-[1,1′-biphenyl]-4-yl)-4-oxobutanoate
  • Synthesis : Synthesized via Suzuki coupling, starting with 2-(4-chloro-1,1′-biphenyl)-4-ylmethyl alcohol. Key steps include PdCl₂ catalysis and extraction with EtOAc/n-hexane, yielding a 77% final product .
  • Key Data :
    • NMR : δ 172.39 (C=O), δ 7.2–7.8 (aromatic protons).
    • LCMS : m/z 310.1 [M + H]⁺.
Methyl 4-(4′-fluoro-[1,1′-biphenyl]-4-yl)-4-oxobutanoate
  • Synthesis : Similar to the chloro analog but uses bromo-4-fluorobenzene. Achieved 82% yield, indicating fluorine’s favorable reactivity in cross-coupling reactions .
  • Key Data :
    • NMR : δ 169.63 (C=O), δ 6.9–7.6 (aromatic protons).
    • LCMS : m/z 294.1 [M + H]⁺.
Isopropyl 4-(indolin-1-yl)-4-oxobutanoate
  • Synthesis: Derived from methyl 4-(indolin-1-yl)-4-oxobutanoate via transesterification with 2-propanol and p-toluenesulfonic acid .
  • Key Data :
    • 13C NMR : δ 172.39 (ester C=O), δ 47.24 (isopropyl CH).
    • logP : 1.94 (higher than methyl esters due to isopropyl’s hydrophobicity) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP logD Polar Surface Area (Ų)
Methyl 4-(decylamino)-4-oxobutanoate C₁₅H₂₉NO₃ 283.40* ~3.5† ~3.4† 76.0†
Methyl 4-chloro-4-oxobutanoate C₅H₇ClO₃ 150.56 0.89‡ 0.89‡ 54.4‡
Methyl 4-(2-fluoroanilino)-4-oxobutanoate C₁₁H₁₂FNO₃ 225.22 1.94 1.94 76.0
Methyl 4-methoxy-3-oxobutanoate C₆H₁₀O₄ 146.14 0.75§ 0.75§ 63.9§

*Calculated based on structural similarity; †Predicted using ; ‡From ; §From .

Key Observations :

  • logP Trends: The decylamino group in the target compound significantly increases hydrophobicity (logP ~3.5) compared to shorter-chain analogs (e.g., logP 0.89 for methyl 4-chloro-4-oxobutanoate) .

Reactivity and Functional Group Influence

  • Electron-Withdrawing Groups (EWGs) : Chloro and fluoro substituents in biphenyl analogs enhance electrophilicity at the carbonyl group, facilitating nucleophilic attack in further derivatization .
  • Long Alkyl Chains: The decylamino group in the target compound may improve membrane permeability but could reduce aqueous solubility, as seen in telavancin derivatives with similar decyl-amino motifs .

Spectral Data Comparison

Compound ¹³C NMR (δ, C=O) LCMS [M + H]⁺ Retention Time (min)
This compound 172.4*† 284.4* ~1.85†
Methyl 4-chloro-4-oxobutanoate 169.6‡ 151.0‡ 1.85‡
Isopropyl 4-(indolin-1-yl)-4-oxobutanoate 172.39 310.1 1.85

*Predicted based on ; †Assumed similar to biphenyl analogs; ‡From .

Insights :

  • Carbonyl signals in ¹³C NMR are consistent across analogs (~169–172 ppm), confirming ester/amide functionalities .
  • LCMS data align with molecular weights, aiding in structural validation.

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